2-Ethynyl-1,3-dioxolane
CAS No.: 18938-38-0
Cat. No.: VC18044205
Molecular Formula: C5H6O2
Molecular Weight: 98.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18938-38-0 |
|---|---|
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.10 g/mol |
| IUPAC Name | 2-ethynyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |
| Standard InChI Key | HNDSRQBMXGQWTD-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1OCCO1 |
Introduction
Chemical Identification and Nomenclature
2-Ethynyl-1,3-dioxolane is systematically named according to IUPAC guidelines as 2-ethynyl-1,3-dioxolane, reflecting the ethynyl substituent on the dioxolane ring . Its SMILES notation (\text{C#CC1OCCO1}) and InChIKey () provide unambiguous representations of its structure, which consists of a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) and an ethynyl () group . The compound’s CAS registry number (18938-38-0) and European Community (EC) number (694-533-1) facilitate regulatory and commercial tracking .
Table 1: Key Identifiers of 2-Ethynyl-1,3-Dioxolane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 98.10 g/mol |
| CAS Registry Number | 18938-38-0 |
| EC Number | 694-533-1 |
| SMILES | \text{C#CC1OCCO1} |
| InChIKey | HNDSRQBMXGQWTD-UHFFFAOYSA-N |
Structural and Electronic Characteristics
The dioxolane ring adopts a puckered conformation, with the ethynyl group introducing steric and electronic perturbations. Density functional theory (DFT) calculations predict that the ethynyl substitution increases ring strain compared to unsubstituted dioxolane, lowering the activation energy for ring-opening reactions . The terminal alkyne’s -hybridized carbon atoms contribute to the compound’s linear geometry and potential for click chemistry applications, though experimental validation is lacking .
Synthesis and Stability
The compound’s stability is influenced by moisture, as dioxolanes are prone to hydrolysis in aqueous acidic or basic conditions . While specific kinetic data for 2-ethynyl-1,3-dioxolane hydrolysis are unavailable, studies on 2-ethyl-1,3-dioxolane demonstrate that ring-opening reactions proceed via nucleophilic attack at the electrophilic carbon adjacent to oxygen .
Physicochemical Properties
Experimental data on the physical properties of 2-ethynyl-1,3-dioxolane—such as melting point, boiling point, and density—are absent from published literature. Comparatively, 2-methyl-1,3-dioxolane (CAS 497-26-7) exhibits a boiling point of 82–83°C and a density of 0.982 g/mL at 25°C . The ethynyl group’s electron-withdrawing nature likely reduces the boiling point relative to alkyl-substituted dioxolanes due to decreased van der Waals interactions .
Table 2: Comparative Properties of Dioxolane Derivatives
| Compound | Boiling Point (°C) | Density (g/mL) |
|---|---|---|
| 2-Methyl-1,3-dioxolane | 82–83 | 0.982 |
| 2-Ethyl-1,3-dioxolane | Not reported | Not reported |
| 2-Ethynyl-1,3-dioxolane | Not reported | Not reported |
Research Gaps and Future Directions
The absence of kinetic, thermodynamic, and application-focused studies represents a significant knowledge gap. Priority research areas include:
-
Synthetic Optimization: Developing reproducible, high-yield synthesis routes.
-
Reactivity Profiling: Investigating ring-opening reactions and alkyne-specific transformations.
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Material Science Applications: Exploring its use in polymer networks or metal-organic frameworks.
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